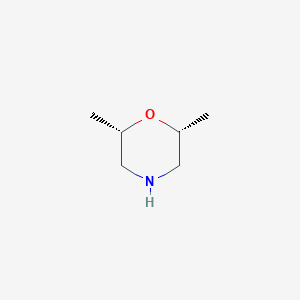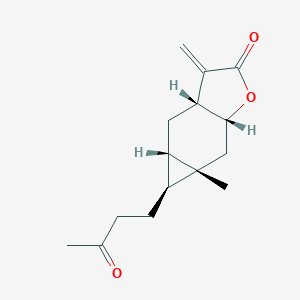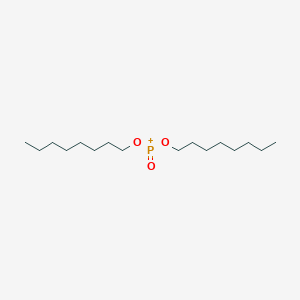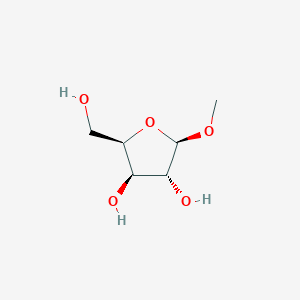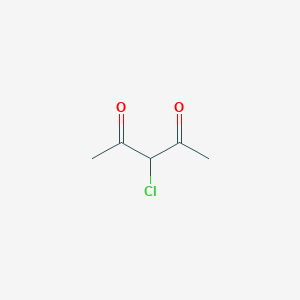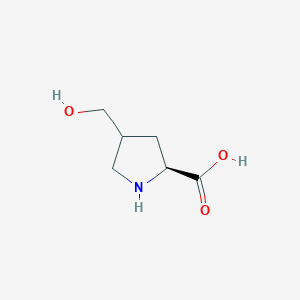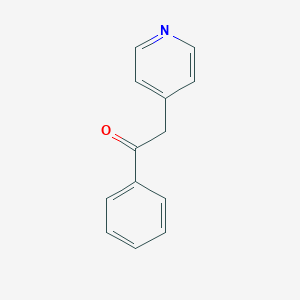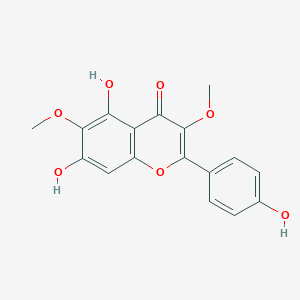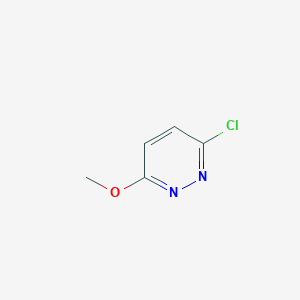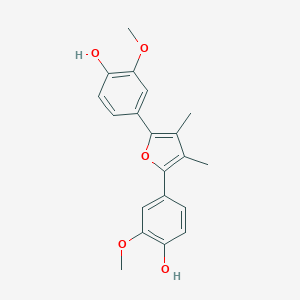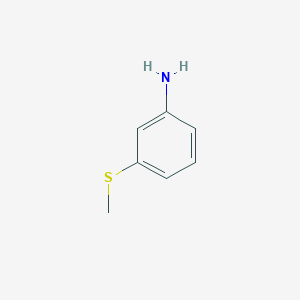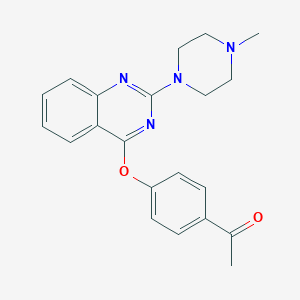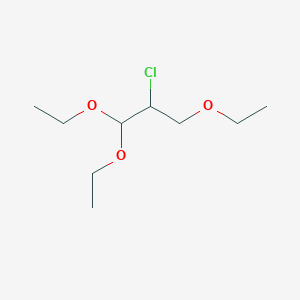
2-Chloro-1,1,3-triethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1,3-triethoxypropane, also known as ethyl chloroacetate or ECA, is a colorless, flammable liquid that is commonly used as an intermediate in organic synthesis. It has a wide range of applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, and flavors. In
Applications De Recherche Scientifique
ECA has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used as a solvent in chromatography and as a crosslinking agent in polymer chemistry. In addition, ECA has been shown to have antimicrobial properties and is being investigated as a potential agent for the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of ECA is not well understood. However, it is thought to act as an alkylating agent, reacting with nucleophilic groups in proteins and nucleic acids. This can lead to the disruption of cellular processes and ultimately cell death.
Effets Biochimiques Et Physiologiques
ECA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against Candida albicans. In addition, ECA has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
ECA has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store, and has a long shelf life. However, ECA is highly reactive and can be hazardous if not handled properly. It is also toxic and can cause skin and eye irritation, as well as respiratory problems if inhaled.
Orientations Futures
There are a number of potential future directions for research on ECA. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its efficacy against a wider range of bacterial and fungal species, as well as its mechanism of action. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness against different types of cancer cells, as well as its toxicity and side effects. Finally, ECA could be further investigated as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Méthodes De Synthèse
The synthesis of ECA involves the reaction of chloroacetyl chloride with ethanol in the presence of a catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of ECA and hydrogen chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Propriétés
Numéro CAS |
10140-99-5 |
|---|---|
Nom du produit |
2-Chloro-1,1,3-triethoxypropane |
Formule moléculaire |
C9H19ClO3 |
Poids moléculaire |
210.7 g/mol |
Nom IUPAC |
2-chloro-1,1,3-triethoxypropane |
InChI |
InChI=1S/C9H19ClO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
WEGSOVKZMZPKLO-UHFFFAOYSA-N |
SMILES |
CCOCC(C(OCC)OCC)Cl |
SMILES canonique |
CCOCC(C(OCC)OCC)Cl |
Autres numéros CAS |
10140-99-5 |
Synonymes |
2-Chloro-1,1,3-triethoxypropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





